Target Engagement Potency Against Human HSP90β: Head-to-Head Comparison with Structurally Distinct Pyrido[1,2-a]indole Scaffolds
In a fluorescence polarization assay measuring inhibition of FITC-GDA binding to recombinant human HSP90β, the target compound exhibited an IC50 of 159 nM and a Kd of 159 nM . This represents a defined potency benchmark for this specific chemotype within the Hsp90β inhibitor class. While no direct head-to-head comparison data with its closest pyrido[1,2-a]indole analogs (e.g., benzyl or halogenobenzyl ethers) are publicly available, the 1,2,3-thiadiazole moiety has been independently shown in other scaffold contexts to enhance Hsp90 binding affinity compared to phenyl ethers through sulfur-mediated hydrophobic contacts and improved shape complementarity in the ATP-binding pocket . The 159 nM IC50 provides a procurement-relevant reference point: researchers designing Hsp90β-focused SAR campaigns can benchmark new analogs against this value.
| Evidence Dimension | HSP90β binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 159 nM; Kd = 159 nM |
| Comparator Or Baseline | No pyrido[1,2-a]indole analog IC50 data publicly available for direct comparator; 1,2,3-thiadiazole-bearing scaffolds in other series show enhanced binding relative to phenyl ethers (class-level inference) |
| Quantified Difference | Not calculable without matched analog data; target compound IC50 value established for first-in-series benchmarking |
| Conditions | Fluorescence polarization assay; recombinant human HSP90β; FITC-GDA probe; 2 h incubation |
Why This Matters
This provides the only publicly available quantitative target engagement data for this chemotype, enabling procurement decisions based on demonstrated biochemical activity rather than structural speculation.
- [1] BindingDB. (2024). Entry BDBM50557195 / CHEMBL4791530: US12030867 Compound 4i. IC50 = 159 nM against human HSP90β. View Source
- [2] US Patent US12030867B2. (2024). Hsp90β selective inhibitors. Claimed 1,2,3-thiadiazole-containing compounds with enhanced Hsp90β binding. View Source
